molecular formula C8H9BrN2O B8172196 3-Bromo-N-ethylpicolinamide

3-Bromo-N-ethylpicolinamide

Cat. No.: B8172196
M. Wt: 229.07 g/mol
InChI Key: DZWRBKGWUGXCAW-UHFFFAOYSA-N
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Description

3-Bromo-N-ethylpicolinamide is a chemical reagent intended for research applications and is not for diagnostic or therapeutic use. This compound belongs to the picolinamide class, which has been identified as a versatile scaffold in medicinal chemistry with significant research value . Scientific literature has demonstrated that structurally related picolinamide compounds exhibit potent antifungal properties by specifically targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae (Baker's yeast) . Sec14p is an essential protein in fungi, playing a critical role in membrane traffic and secretion, making it an attractive target for the development of novel antifungal agents . The mechanism of action for this chemotype involves binding to the lipid-binding pocket of Sec14p, thereby inhibiting its function, as confirmed by chemogenomic profiling and X-ray co-crystal structures of analogous compounds . Furthermore, the picolinamide core is a privileged structure in drug discovery and is also found in inhibitors of other enzymes, such as carbonic anhydrase II and various protein kinases, highlighting its broad utility in biochemical and pharmacological research . Researchers may find this compound valuable for projects involving antifungal discovery, target-based screening, and structure-activity relationship (SAR) studies to optimize lead compounds. All handling and use of this material must be performed by qualified laboratory professionals.

Properties

IUPAC Name

3-bromo-N-ethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-6(9)4-3-5-11-7/h3-5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRBKGWUGXCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypobromite-Mediated Bromination

This method involves direct electrophilic bromination of N-ethylpicolinamide using in situ-generated hypobromite (NaOBr or KOBr). The amide group acts as a directing group, favoring bromination at the 3-position due to its electron-withdrawing nature and resonance effects.

Procedure :

  • Hypobromite Generation : Bromine (Br₂, 1.2 equiv) is added dropwise to a cooled (−5°C to 0°C) aqueous solution of NaOH (2.0–4.0 M) to form NaOBr.

  • Bromination Reaction : N-Ethylpicolinamide (1.0 equiv) is added to the hypobromite solution, and the mixture is heated to 70°C for 1–2 hours.

  • Workup : The crude product is extracted with n-hexane or dichloromethane (DCM) and purified via silica gel chromatography.

Optimization Insights :

  • Temperature control during hypobromite generation prevents Br₂ evaporation and ensures reagent stability.

  • Elevated reaction temperatures (70°C) improve reaction rates but may necessitate shorter durations to avoid over-bromination.

Yield : 52–85% (dependent on solvent and purification method).

Lewis Acid-Catalyzed Bromination

Alternative approaches employ FeBr₃ or AlBr₃ as catalysts in non-polar solvents (e.g., CCl₄). The Lewis acid polarizes Br₂, enhancing electrophilicity and regioselectivity.

Procedure :

  • Reaction Setup : N-Ethylpicolinamide (1.0 equiv) and FeBr₃ (0.1 equiv) are suspended in CCl₄.

  • Bromine Addition : Br₂ (1.1 equiv) is added dropwise at 25°C, and the mixture is stirred for 12–24 hours.

  • Isolation : The catalyst is filtered, and the product is concentrated under reduced pressure.

Challenges :

  • Competing bromination at the 5-position may occur, requiring careful stoichiometric control.

  • Catalyst removal necessitates additional purification steps.

Amidation of 3-Bromopicolinic Acid

Acyl Chloride Intermediate Route

This two-step method converts 3-bromopicolinic acid to its corresponding amide via an acyl chloride intermediate.

Step 1: Acyl Chloride Formation

  • Reagents : 3-Bromopicolinic acid (1.0 equiv), oxalyl chloride (2.0 equiv), catalytic DMF.

  • Conditions : Reaction in DCM at 0°C for 30 minutes, followed by room-temperature stirring until gas evolution ceases.

  • Mechanism : DMF catalyzes the conversion of the carboxylic acid to the acyl chloride, a highly reactive electrophile.

Step 2: Amide Coupling

  • Reagents : Ethylamine (1.2 equiv), DIEA (3.0 equiv).

  • Conditions : Acyl chloride is added to ethylamine in DCM at 0°C, stirred for 12 hours.

  • Workup : The mixture is washed with NH₄Cl, dried (Na₂SO₄), and purified via flash chromatography.

Yield : 84–92% (post-purification).

Coupling Agent-Mediated Amidation

Modern methods utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (Ethylcarbodiimide) to bypass acyl chloride formation.

Procedure :

  • Activation : 3-Bromopicolinic acid (1.0 equiv) and HATU (1.1 equiv) are dissolved in DCM.

  • Coupling : Ethylamine (1.2 equiv) and DIEA (3.0 equiv) are added, and the reaction is stirred at 25°C for 2 hours.

  • Purification : Direct concentration and chromatography yield the product.

Advantages :

  • Avoids moisture-sensitive acyl chloride intermediates.

  • Shorter reaction times (2 hours vs. 12 hours).

Comparative Analysis of Synthetic Routes

Parameter Bromination of N-Ethylpicolinamide Amidation of 3-Bromopicolinic Acid
Starting Material N-Ethylpicolinamide3-Bromopicolinic acid
Key Reagents Br₂, NaOHOxalyl chloride, ethylamine
Reaction Time 2–24 hours2–12 hours
Yield 52–85%84–92%
Regioselectivity Moderate (requires directing groups)High (pre-functionalized bromine)
Scalability Suitable for bulk synthesisLimited by acyl chloride stability

Key Observations :

  • The amidation route offers superior yields and predictability but requires access to 3-bromopicolinic acid.

  • Bromination methods are advantageous when the starting amide is readily available but demand rigorous control over reaction conditions.

Experimental Optimization and Challenges

Bromination Side Reactions

Over-bromination or di-substitution may occur if Br₂ is used in excess. Mitigation strategies include:

  • Stoichiometric Control : Limiting Br₂ to 1.1–1.2 equiv.

  • Low-Temperature Additions : Slowing Br₂ addition to minimize exothermic side reactions.

Amidation Purity Issues

Acyl chloride hydrolysis to the parent acid is a common side reaction. Remedies include:

  • Anhydrous Conditions : Rigorous drying of solvents and reagents.

  • Base Selection : DIEA effectively scavenges HCl, minimizing hydrolysis.

Characterization and Analytical Validation

  • Melting Point : 65–66°C (consistent with literature).

  • LRMS (ESI+) : m/z 245.0 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H6), 7.94 (d, J=7.6 Hz, 1H, pyridine-H4), 7.52 (dd, J=7.6, 4.8 Hz, 1H, pyridine-H5), 3.45 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃).

Applications in Drug Discovery

This compound serves as a precursor to kinase inhibitors and antiviral agents. Its bromine atom facilitates Suzuki-Miyaura couplings, enabling diversification of the pyridine core. Recent studies highlight its utility in synthesizing BTK inhibitors and JAK2 antagonists , underscoring its pharmaceutical relevance .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-ethylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-ethylpicolinic acid derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.

    Oxidation Reactions: Products include N-ethylpicolinic acid derivatives.

    Reduction Reactions: Products include N-ethylpicolinamines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Bromo-N-ethylpicolinamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity, making it suitable for various substitution reactions.

Synthetic Routes
The synthesis of this compound typically involves bromination of N-ethylpicolinamide using bromine or other brominating agents under controlled conditions. This process allows for the introduction of the bromine atom at the desired position on the picolinamide structure.

Synthetic Method Reagents Conditions Yield
BrominationBr2Room Temperature75%
N-EthylationEthyl iodideBase-catalyzed80%

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in certain cancer cell lines, warranting further research into its mechanisms of action.

Medicinal Applications

Therapeutic Potential
this compound is being explored for its potential therapeutic applications in treating various diseases. Its structure suggests possible interactions with biological targets involved in disease pathways, making it a candidate for drug development.

Case Study: SARS-CoV-2 Protease Inhibition
A recent study highlighted the potential of compounds similar to this compound in inhibiting the main protease of SARS-CoV-2, which is crucial for viral replication. The compound's structural features may enhance binding affinity to the protease, providing a basis for antiviral drug development .

Industrial Applications

Intermediate in Pharmaceutical Synthesis
In industry, this compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in multiple chemical reactions makes it valuable for producing complex molecules efficiently.

Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in developing new materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Bromo-N-ethylpicolinamide with structurally related compounds, highlighting substituents, molecular formulas, and key properties:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
This compound Br at C3, N-ethylamide C₉H₁₁BrN₂O Not Provided Likely high lipophilicity; amide enhances metabolic stability N/A
5-Bromo-N,3-dimethoxy-N-methylpicolinamide Br at C5, OMe at C3, N-methylamide C₁₀H₁₃BrN₂O₃ Not Listed Polar due to methoxy groups; potential intermediate in drug synthesis
Methyl 3-bromo-6-methylpicolinate Br at C3, Me at C6, methyl ester C₉H₁₀BrNO₂ 1256810-88-4 Ester group may hydrolyze to carboxylic acid; used in organic synthesis
3-Bromopyridine-2-carboxylic acid Br at C3, carboxylic acid C₆H₄BrNO₂ 30683-23-9 Acidic; forms salts; precursor for metal-organic frameworks
Ethyl 5-bromo-3-methylpicolinate Br at C5, Me at C3, ethyl ester C₉H₁₀BrNO₂ 98555-51-2 Moderate lipophilicity; ester stability under physiological conditions
5-Amino-2-bromo-6-picoline Br at C2, NH₂ at C5, Me at C6 C₆H₇BrN₂ 13862-16-3 Amino group increases basicity; used in heterocyclic chemistry

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The ethylamide group in this compound likely enhances lipophilicity compared to ester-containing analogs (e.g., Methyl 3-bromo-6-methylpicolinate) or carboxylic acids (e.g., 3-Bromopyridine-2-carboxylic acid) .
  • Stability : Amides (e.g., this compound) are more hydrolytically stable than esters (e.g., Ethyl 5-bromo-3-methylpicolinate), which may undergo enzymatic or acidic hydrolysis .
  • Electronic Effects : Bromine at the 3-position (meta to the amide) in the target compound may reduce electron density at the pyridine ring compared to bromine at the 5-position (para), as seen in 5-Bromo-N,3-dimethoxy-N-methylpicolinamide .

Biological Activity

3-Bromo-N-ethylpicolinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinamide derivatives, characterized by a bromine atom at the 3-position of the pyridine ring and an ethyl group attached to the nitrogen atom. This structural configuration is crucial for its biological activity.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to interact with various enzymes and receptors, potentially leading to inhibition or modulation of specific biological pathways. Further studies are necessary to elucidate these mechanisms in detail.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including:

  • A549 (non-small cell lung cancer)
  • H460 (non-small cell lung cancer)
  • HT29 (colorectal cancer)

In a comparative study, the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent. Table 1 summarizes the cytotoxic effects observed:

Cell LineIC50 (μM)
A5494.5
H4602.9
HT293.2

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study published in NCBI evaluated various picolinamide derivatives, including this compound, for their cytotoxic effects against multiple cancer cell lines. The findings indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics like sorafenib .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the picolinamide scaffold for enhancing biological activity. Modifications at different positions on the pyridine ring can significantly impact the compound's efficacy against cancer cells .
  • Antimicrobial Studies : Investigations into the antimicrobial properties have shown that this compound can inhibit bacterial growth effectively, with ongoing research aimed at understanding its full spectrum of activity against resistant strains .

Q & A

Q. What are the established synthetic routes for 3-Bromo-N-ethylpicolinamide, and how are reaction conditions optimized?

The synthesis of structurally analogous brominated picolinamides (e.g., N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide) involves palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with AgOAc as an additive to facilitate ligand exchange .
  • Temperature : Reactions are typically conducted at 140°C for 24 hours to achieve high yields (e.g., 82–84%) .
  • Purification : Column chromatography is standard for isolating products, with solvent gradients tailored to polarity differences between reactants and products .

Q. How is this compound characterized structurally and functionally?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns and electronic environments. For example, bromine's deshielding effect on adjacent protons can validate the position of the bromo group .
  • Infrared Spectroscopy (FT-IR) : Amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) confirm the picolinamide backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond or debromination .
  • Light sensitivity : Brominated aromatics may undergo photodegradation; use amber glassware for long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatizing this compound?

Apply the PICO framework to systematically test variables:

  • Population (P) : Brominated picolinamide derivatives.
  • Intervention (I) : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (DMF vs. toluene), or ligands (XPhos vs. SPhos).
  • Comparison (C) : Benchmark yields against existing protocols (e.g., 82% yield under standard conditions) .
  • Outcome (O) : Quantify improvements in yield, purity, or reaction time.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Case example : Discrepancies in 13C^{13}\text{C} NMR shifts may arise from solvent effects or residual Pd.
    • Step 1 : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent dependency.
    • Step 2 : Perform ICP-MS to detect trace metal contaminants from catalysts .
    • Step 3 : Validate with alternative techniques (e.g., X-ray crystallography, if crystals are obtainable) .

Q. What mechanistic insights exist for palladium-mediated functionalization of this compound?

  • Oxidative addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
  • Transmetallation : AgOAc facilitates ligand exchange, enhancing reactivity of aryl halides .
  • Reductive elimination : Regenerates Pd(0) and forms the C-C bond in cross-coupled products.
  • Side reactions : Competing pathways (e.g., homocoupling) can be suppressed by optimizing AgOAc stoichiometry .

Q. What are understudied applications of this compound in medicinal chemistry?

  • Kinase inhibitor scaffolds : The bromine atom serves as a halogen bond donor for targeting ATP-binding pockets .
  • Proteolysis-targeting chimeras (PROTACs) : The ethylpicolinamide moiety can link E3 ligase ligands to target proteins .

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